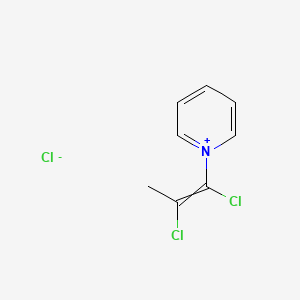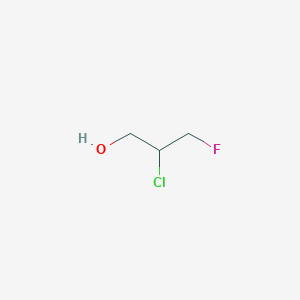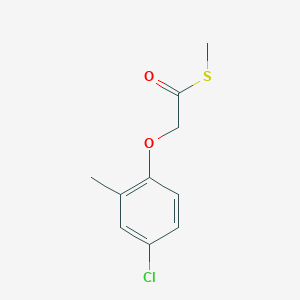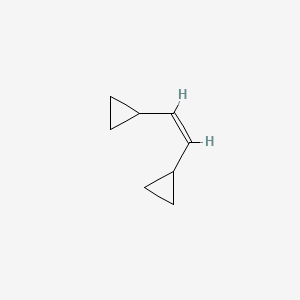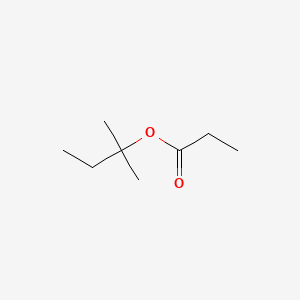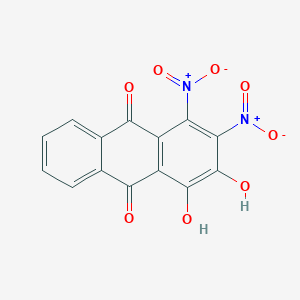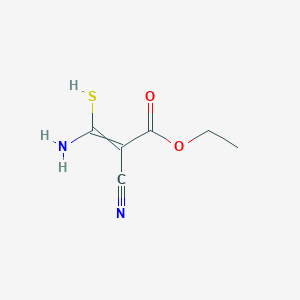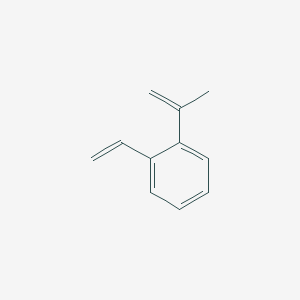
2-Isopropenylstyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropenylstyrene is an organic compound with the chemical formula C11H12. It is a derivative of styrene, characterized by the presence of an isopropenyl group attached to the benzene ring. This compound is of significant interest in polymer chemistry due to its unique structural properties, which allow for the formation of various polymeric materials with distinct characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Isopropenylstyrene can be synthesized through several methods, including:
Coordination Polymerization: This method involves the use of scandium-based catalysts to initiate the polymerization of para- and meta-isopropenylstyrene.
Living Anionic Polymerization: This technique employs oligo(α-methylstyryl)lithium and potassium tert-butoxide as initiators in tetrahydrofuran (THF) at -78°C.
Industrial Production Methods: Industrial production of this compound often involves the use of high-activity catalysts and controlled reaction environments to ensure high yield and purity. The scandium-based catalyst system is particularly effective in producing syndiotactic polystyrene materials with pendant alkenyl groups .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isopropenylstyrene undergoes various chemical reactions, including:
Epoxidation and Bromination: The pendant isopropenyl groups can be readily converted into epoxide and bromide moieties under mild reaction conditions.
Common Reagents and Conditions:
Epoxidation: Typically involves the use of peracids or hydrogen peroxide in the presence of a catalyst.
Bromination: Often carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent.
Major Products:
Wissenschaftliche Forschungsanwendungen
2-Isopropenylstyrene has a wide range of applications in scientific research, including:
Polymer Chemistry: Used in the synthesis of syndiotactic polystyrene materials with unique physical and chemical properties.
Material Science: Employed in the development of new polymeric materials with enhanced mechanical and thermal properties.
Biomedical Applications: Potential use in the creation of biocompatible and antimicrobial polymer networks.
Wirkmechanismus
The mechanism of action of 2-isopropenylstyrene primarily involves its ability to undergo polymerization reactions. The isopropenyl group acts as a reactive site, allowing for the formation of polymers with specific structural characteristics. The molecular targets and pathways involved in these reactions include the activation of the vinyl group by catalysts, leading to the propagation of polymer chains .
Vergleich Mit ähnlichen Verbindungen
Divinylbenzene: Similar in structure but contains two vinyl groups instead of an isopropenyl group.
4-(1-Isopropylvinyl)styrene: Another derivative of styrene with a different substitution pattern.
Uniqueness: 2-Isopropenylstyrene is unique due to its ability to form highly syndiotactic polymers with pendant isopropenyl groups. This property allows for the creation of materials with distinct physical and chemical characteristics, making it a valuable compound in polymer chemistry .
Eigenschaften
CAS-Nummer |
31382-76-0 |
|---|---|
Molekularformel |
C11H12 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
1-ethenyl-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C11H12/c1-4-10-7-5-6-8-11(10)9(2)3/h4-8H,1-2H2,3H3 |
InChI-Schlüssel |
GJHWSWTZSJDTTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC=CC=C1C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


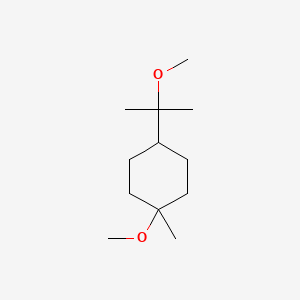
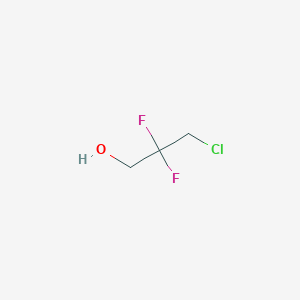
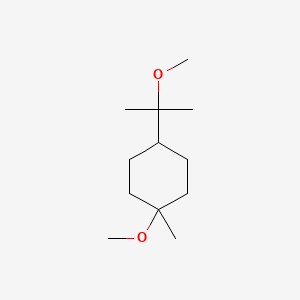
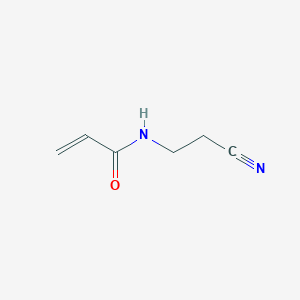
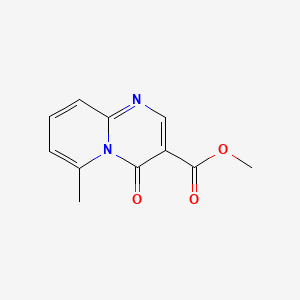

![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
